molecular formula C15H16N4O2S B2510122 (E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide CAS No. 1311999-79-7

(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide

Cat. No.: B2510122
CAS No.: 1311999-79-7
M. Wt: 316.38
InChI Key: BYACKQWICONNBZ-UHFFFAOYSA-N
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Description

(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide is a synthetic sulfonamide derivative intended for research and experimental use exclusively. This compound is not for diagnostic or therapeutic applications, nor for human or veterinary use. This molecule features a unique structure combining a 5-methylpyrazole core with a (E)-2-phenylethenesulfonamide group, making it a compound of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR). Researchers may utilize it as a key intermediate or building block in the synthesis of more complex molecules, particularly in developing targeted inhibitors. Its potential mechanism of action is hypothesized to involve molecular interactions similar to other sulfonamide-based compounds, which are known to target a variety of enzymes and receptors. The presence of the pyrazole ring, a common pharmacophore in bioactive molecules, suggests potential applications in biochemical assay development and cellular pathway analysis . Handling of this reagent should be conducted by trained professionals in a controlled laboratory setting. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-13-12-15(19(17-13)10-5-9-16)18-22(20,21)11-8-14-6-3-2-4-7-14/h2-4,6-8,11-12,18H,5,10H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYACKQWICONNBZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanoethylating agent reacts with the pyrazole derivative.

    Formation of the Phenylethenesulfonamide Moiety: This step involves the reaction of the pyrazole derivative with a phenylethenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenylethenesulfonamide moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the phenylethenesulfonamide moiety.

    Reduction: Amino derivatives resulting from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can also serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group and the pyrazole ring are key structural features that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The phenylethenesulfonamide moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(E)-N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide C₁₄H₁₄N₄O₂S 314.35 2-cyanoethyl, 5-methyl, ethenesulfonamide Polar due to cyano and sulfonamide groups
(E)-N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide C₂₀H₂₅N₃O₂S 371.50 Cyclopentyl, cyclopropyl, ethenesulfonamide Higher lipophilicity; potential for membrane penetration
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₉N₅O₂S 263.28 Cyano, thiophene, hydroxy Enhanced π-conjugation; UV activity
RNA synthesis phosphoramidites (e.g., 2-cyanoethyl-protected) Variable Variable 2-cyanoethyl phosphate Labile under basic conditions; used in oligonucleotide synthesis

Key Observations :

  • The ethenesulfonamide moiety distinguishes it from non-sulfonamide analogs (e.g., 7a), enabling stronger hydrogen-bonding interactions with biological targets .

Reactivity and Stability

  • The 2-cyanoethyl group in the target compound may undergo β-elimination under strongly basic conditions, analogous to phosphoramidite deprotection in RNA synthesis .
  • Sulfonamide moieties in both the target and cyclopentyl analog resist hydrolysis under acidic conditions, enhancing shelf stability compared to ester-containing analogs (e.g., 7b) .

Biological Activity

(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a cyanoethyl group, and a sulfonamide moiety. Its IUPAC name reflects its structural complexity, which is crucial for its biological interactions.

Property Value
Molecular Formula C14H16N4O2S
Molecular Weight 304.36 g/mol
Solubility Soluble in DMSO and DMF
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : Potential modulation of receptor activity linked to pain and inflammatory responses.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)15.6
A549 (Lung)12.4
HeLa (Cervical)18.3

Anti-inflammatory Effects

In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha20075
IL-615050

Case Studies

  • Study on Anticancer Properties
    • A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
  • Anti-inflammatory Mechanism Exploration
    • Another study focused on the anti-inflammatory mechanisms of this compound, revealing that it inhibits NF-kB activation in macrophages, leading to decreased expression of inflammatory markers. This study highlights the therapeutic potential for treating chronic inflammatory diseases.

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